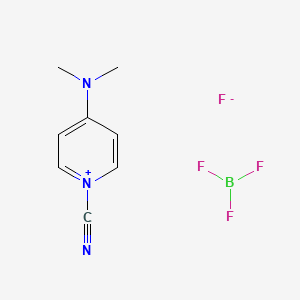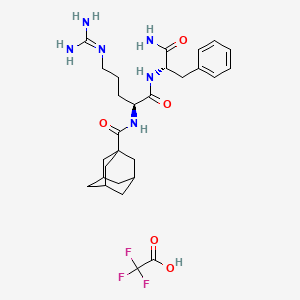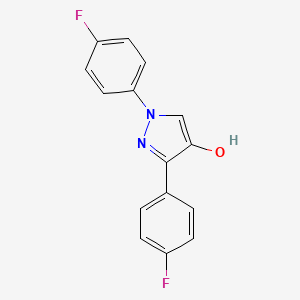
1-Cyano-4-dimethylaminopyridinium tetrafluoroborate, organic cyanylating reagent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-4-dimethylaminopyridine tetrafluoroborate is an organic cyanylating agent, commonly referred to as CDAP. It is widely used in the synthesis of conjugate vaccines as a cyanylating reagent. CDAP is known for its ability to activate polysaccharides by reacting with carbohydrate hydroxyl groups, making it a valuable tool in vaccine development .
準備方法
CDAP can be synthesized through the reaction of 4-dimethylaminopyridine with cyanogen bromide in the presence of tetrafluoroboric acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting compound is a crystalline solid that is easy to handle and store .
In industrial production, CDAP is prepared using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization .
化学反応の分析
CDAP undergoes several types of chemical reactions, including cyanylation, oxidation, and substitution. It is commonly used as a cyanylating agent to modify polysaccharides and proteins. The reaction conditions typically involve a pH range of 7-9 and temperatures between 0°C and 20°C .
Common reagents used in these reactions include dextran, cyanogen bromide, and tetrafluoroboric acid. The major products formed from these reactions are cyanylated polysaccharides and proteins, which are used in the synthesis of conjugate vaccines .
科学的研究の応用
CDAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cyanylating agent to modify polysaccharides and proteins. In biology, it is used in the synthesis of conjugate vaccines, which are crucial for immunization against various bacterial infections .
In medicine, CDAP is used to develop vaccines that provide long-lasting immunity and protection against diseases. It is also used in the production of immunological reagents for research and diagnostic purposes . In industry, CDAP is used in the large-scale production of vaccines and other biopharmaceutical products .
作用機序
CDAP exerts its effects by reacting with the hydroxyl groups of polysaccharides to form cyanylated derivatives. This reaction activates the polysaccharides, allowing them to be conjugated to proteins or other functional groups. The resulting conjugates are used to produce T-cell dependent immunogens, which elicit a strong immune response .
The molecular targets of CDAP include the hydroxyl groups of polysaccharides and the amino groups of proteins. The pathways involved in its mechanism of action include the activation of polysaccharides and the subsequent conjugation to proteins .
類似化合物との比較
CDAP is often compared to cyanogen bromide, another cyanylating agent. While both compounds are used to activate polysaccharides, CDAP has several advantages over cyanogen bromide. CDAP is easier to handle and store, as it is a crystalline solid, whereas cyanogen bromide is a hazardous liquid .
Other similar compounds include 1-cyano-4-dimethylaminopyridinium tetrafluoroborate and N-cyano-triethylammonium tetrafluoroborate. These compounds also serve as cyanylating agents but are less commonly used due to their lower stability and reactivity compared to CDAP .
特性
分子式 |
C8H10BF4N3 |
|---|---|
分子量 |
234.99 g/mol |
IUPAC名 |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H10N3.BF3.FH/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3)4;/h3-6H,1-2H3;;1H/q+1;;/p-1 |
InChIキー |
ONCRRSYBEJHQMM-UHFFFAOYSA-M |
正規SMILES |
B(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)







![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)

![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)


![[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044324.png)
